4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Overview
Description
4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide is a compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes or by interacting with cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide has demonstrated antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. However, a limitation of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide. One direction is to investigate its potential as an enzyme inhibitor for various enzymes involved in disease processes. Another direction is to explore its potential as a fluorescent probe for biological imaging. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for potential therapeutic applications.
Conclusion:
In conclusion, 4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide is a compound with diverse biological activities that has gained interest in scientific research. Its potential applications in various fields make it a promising candidate for further investigation. However, further research is needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties for potential therapeutic applications.
Scientific Research Applications
4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for biological imaging.
properties
IUPAC Name |
4-nitro-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c23-16(14-8-10-15(11-9-14)22(24)25)19-17-20-21-18(27-17)26-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20,23)/b7-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQIZRSSQYZMFW-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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